molecular formula C12H16N2O4 B3952365 N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

Cat. No.: B3952365
M. Wt: 252.27 g/mol
InChI Key: HGKHENIYIQPIAU-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-methylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Reduction: N-(2-methoxy-4-aminophenyl)-2-methylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methylbutanoic acid and 2-methoxy-4-nitroaniline.

Scientific Research Applications

Chemistry: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s binding affinity to target proteins or enzymes. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and molecular interactions.

Comparison with Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)propanamide
  • N-(2-methoxy-4-nitrophenyl)acetamide
  • N-(2-methoxy-4-nitrophenyl)butanamide

Comparison: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is unique due to the presence of the 2-methylbutanamide moiety, which distinguishes it from other similar compounds. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the longer alkyl chain in this compound may enhance its lipophilicity and membrane permeability compared to shorter-chain analogs.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-8(2)12(15)13-10-6-5-9(14(16)17)7-11(10)18-3/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHENIYIQPIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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